pKa Depression vs. Mono-Bromo Analogs
The 5,6-dibromo substitution pattern significantly enhances the acidity of the indole-3-carboxylic acid scaffold. The target compound exhibits a predicted pKa of 3.40 ± 0.30, compared to 3.68 ± 0.30 for 5-bromo-1H-indole-3-carboxylic acid, 3.61 ± 0.10 for 6-bromo-1H-indole-3-carboxylic acid, and 3.90 ± 0.10 for the unsubstituted 1H-indole-3-carboxylic acid . This progressive acidification with increasing bromine substitution reflects the additive electron-withdrawing effect of the halogen atoms on the indole ring system.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.40 ± 0.30 |
| Comparator Or Baseline | 5-bromo analog: pKa 3.68 ± 0.30; 6-bromo analog: pKa 3.61 ± 0.10; unsubstituted analog: pKa 3.90 ± 0.10 |
| Quantified Difference | ΔpKa = -0.28 (vs. 5-bromo), -0.21 (vs. 6-bromo), -0.50 (vs. unsubstituted) |
| Conditions | Predicted values from ACD/Labs Percepta Platform; consistent across ChemicalBook database entries |
Why This Matters
A lower pKa shifts the carboxylate ionization equilibrium at physiological pH (7.4) toward the deprotonated form, altering solubility, salt formation potential, and target binding interactions in medicinal chemistry campaigns.
